Cas no 5719-08-4 (4-chloro-9H-pyrimido4,5-bindole)

4-chloro-9H-pyrimido4,5-bindole structure
5719-08-4 structure
Product name:4-chloro-9H-pyrimido4,5-bindole
CAS No:5719-08-4
MF:C10H6ClN3
MW:203.627740383148
MDL:MFCD01568673
CID:1114217
PubChem ID:5806408

4-chloro-9H-pyrimido4,5-bindole Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-9H-Pyrimido[4,5-b]indole
    • 4-Chlor-indolo< 2,3-d> pyrimidin; 4-Chlor-1,3-diazacarbazol; 4-chloro-1H-pyrimido[4,5-b]indole; AC1NXHVZ; AC1Q3KVJ; AB09235;
    • 4-chloro-9H-pyrimido4,5-bindole
    • DTXSID40421018
    • MFCD01568673
    • AB09235
    • DB-218864
    • SY258394
    • SCHEMBL2389718
    • ZCYULQVZSXKVFP-UHFFFAOYSA-N
    • 1H-Pyrimido[4,5-b]indole, 4-chloro-
    • 4-chloroindolo[2,3-d]pyrimidine
    • AMY10152
    • 4-chloro-1h-pyrimido[4,5-b]indole
    • CS-0186995
    • EN300-247741
    • Z1269205726
    • 5719-08-4
    • MDL: MFCD01568673
    • Inchi: InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14)
    • InChI Key: ZCYULQVZSXKVFP-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C3=C(Cl)N=CN=C3N2

Computed Properties

  • Exact Mass: 203.0250249g/mol
  • Monoisotopic Mass: 203.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6Ų
  • XLogP3: 3

4-chloro-9H-pyrimido4,5-bindole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1106510-5g
4-chloro-9H-pyrimido[4,5-b]indole
5719-08-4 95%
5g
$800 2024-07-23
abcr
AB447814-250 mg
4-Chloro-9H-pyrimido[4,5-b]indole; .
5719-08-4
250mg
€154.90 2023-04-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YU669-1g
4-chloro-9H-pyrimido4,5-bindole
5719-08-4 95+%
1g
1618.0CNY 2021-07-10
abcr
AB447814-1 g
4-Chloro-9H-pyrimido[4,5-b]indole; .
5719-08-4
1g
€284.50 2023-04-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C900717-250mg
4-Chloro-9H-pyrimido[4,5-b]indole
5719-08-4 ≥95%
250mg
1,297.80 2021-05-17
Enamine
EN300-247741-1.0g
4-chloro-9H-pyrimido[4,5-b]indole
5719-08-4 95%
1.0g
$140.0 2024-06-19
abcr
AB447814-250mg
4-Chloro-9H-pyrimido[4,5-b]indole; .
5719-08-4
250mg
€159.40 2024-08-03
Aaron
AR00EMHZ-100mg
4-Chloro-9H-pyrimido[4,5-b]indole
5719-08-4 97%
100mg
$47.00 2025-01-24
A2B Chem LLC
AG81243-10g
4-Chloro-9h-pyrimido[4,5-b]indole
5719-08-4 95%
10g
$923.00 2024-04-19
Enamine
EN300-247741-1g
4-chloro-9H-pyrimido[4,5-b]indole
5719-08-4 95%
1g
$140.0 2023-09-15

Additional information on 4-chloro-9H-pyrimido4,5-bindole

Professional Introduction to 4-Chloro-9H-Pyrimido[4,5-b]indole (CAS No. 5719-08-4)

4-Chloro-9H-Pyrimido[4,5-b]indole, with the chemical formula C10H6ClN3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimido[4,5-b]indole class, which is a fused heterocyclic system consisting of a pyrimidine ring linked to an indole moiety. The presence of a chlorine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The CAS No. 5719-08-4 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure combines the aromatic stability of the indole ring with the nitrogen-rich environment of the pyrimidine ring, providing a rich scaffold for further functionalization. This dual functionality has been exploited in various synthetic pathways, particularly in the development of bioactive molecules targeting neurological and inflammatory disorders.

Recent advancements in medicinal chemistry have highlighted the importance of pyrimido[4,5-b]indole derivatives in addressing complex diseases. For instance, studies have demonstrated that compounds structurally related to 4-chloro-9H-pyrimido[4,5-b]indole exhibit promising antitumor and anti-inflammatory properties. The chlorine atom at the 4-position serves as a reactive site for further derivatization, allowing chemists to introduce additional functional groups that can modulate biological activity.

In particular, researchers have been exploring the use of this compound as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By modifying the structure of 4-chloro-9H-pyrimido[4,5-b]indole, scientists aim to develop selective inhibitors that can block aberrant signaling without affecting normal cellular processes. Preliminary studies have shown that certain derivatives exhibit potent inhibitory effects on specific kinases, warranting further investigation into their therapeutic potential.

The versatility of 4-chloro-9H-pyrimido[4,5-b]indole also extends to its application in material science. The compound's ability to form stable complexes with metal ions has led to its use in developing luminescent materials and catalysts. These materials have potential applications in sensors, light-emitting diodes (LEDs), and photocatalytic systems. The chlorine substituent facilitates coordination interactions with transition metals, enhancing the compound's utility in such applications.

The synthesis of 4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by chlorination at the 4-position. Advances in catalytic methods have improved the efficiency and yield of these reactions, making it more feasible to produce larger quantities for research and industrial purposes. The development of greener synthetic protocols has also been a focus area, with efforts to minimize waste and reduce energy consumption.

The biological evaluation of 4-chloro-9H-pyrimido[4,5-b]indole derivatives has revealed several interesting findings. In vitro studies have shown that certain analogs exhibit inhibitory activity against enzymes involved in bacterial resistance mechanisms. This has sparked interest in developing novel antibiotics based on this scaffold. Additionally, some derivatives have demonstrated neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic properties of this compound are also under investigation. Researchers are studying how variations in its structure affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing drug candidates for clinical use. Computational modeling techniques have been employed to predict how different substituents influence ADME characteristics, aiding in the rational design of more effective therapeutic agents.

The future prospects for 4-chloro-9H-pyrimido[4,5-b]indole are promising, with ongoing research aimed at uncovering new biological activities and refining synthetic methodologies. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel drug candidates and advanced materials. As our understanding of molecular interactions continues to grow, compounds like CAS No. 5719-08-4 will remain at the forefront of pharmaceutical and materials science research.

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(CAS:5719-08-4)4-chloro-9H-pyrimido4,5-bindole
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